molecular formula C15H12Br2O B3049025 4,5-Dibromo-9,9-dimethyl-9H-xanthene CAS No. 190789-35-6

4,5-Dibromo-9,9-dimethyl-9H-xanthene

Cat. No. B3049025
CAS RN: 190789-35-6
M. Wt: 368.06 g/mol
InChI Key: BPRHSTFUDDBCAQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H12Br2O . It has an average mass of 368.063 Da and a monoisotopic mass of 365.925476 Da .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-9,9-dimethyl-9H-xanthene consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The exact arrangement of these atoms forms the unique structure of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dibromo-9,9-dimethyl-9H-xanthene are not available, it’s worth noting that related compounds have been used in various chemical reactions. For instance, 9,9-Dimethyl-9H-xanthene-4,5-diylbis(diphenylphosphine) is used as a bidentate ligand in the hydroformylation of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dibromo-9,9-dimethyl-9H-xanthene include a molecular formula of C15H12Br2O, an average mass of 368.063 Da, and a monoisotopic mass of 365.925476 Da .

Scientific Research Applications

Synthesis of Asymmetrically Disubstituted Xanthenes

A study by Matsubara et al. (2014) developed a concise synthesis method for asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes. The process involves the monolithiation of 4,5-dibromo-9H-xanthene, followed by zincation and Negishi coupling with various electrophiles. This method offers a convenient route to functionalized molecules based on the 9H-xanthene skeleton, demonstrating the compound's utility in synthetic chemistry (Matsubara et al., 2014).

Eco-Friendly Catalyst in Aqueous Media

Samani et al. (2018) described the use of a TiO2-CNTs nanocomposite as an eco-friendly and re-usable catalyst for synthesizing xanthenone derivatives in aqueous media. The methodology focuses on the synthesis of 7,7-dimethyl-10-aryl-6,7,8,10-tetrahydro-9H-[1,3]dioxolo[4,5-b]xanthen-9-ones, highlighting the compound's role in green chemistry (Samani et al., 2018).

Antitumor Agents

Rewcastle et al. (1991) explored the structure-activity relationships of 9-oxo-9H-xanthene-4-acetic acid derivatives, including 4,5-dibromo analogs, as potential antitumor agents. The study found that certain analogs exhibit high levels of dose potency and activity, offering insights into the compound's pharmacological potential in cancer therapy (Rewcastle et al., 1991).

Potassium and Yttrium Complexes

Motolko et al. (2017) investigated the formation of potassium and yttrium complexes with a bis-phosphido POP-donor ligand derived from 4,5-dibromo-9,9-dimethyl-xanthene. This study showcases the compound's role in inorganic chemistry and the development of metal complexes with specific properties (Motolko et al., 2017).

Oxidative Addition Reactions

Uchimura et al. (2007) examined the oxidative addition reactions on rhodium complexes of 4,5-bis(2-oxazolinyl)xanthene, including 4,5-dibromo derivatives. The study contributes to understanding the stereochemistry and catalytic properties in organometallic chemistry (Uchimura et al., 2007).

properties

IUPAC Name

4,5-dibromo-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c1-15(2)9-5-3-7-11(16)13(9)18-14-10(15)6-4-8-12(14)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHSTFUDDBCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)OC3=C1C=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578516
Record name 4,5-Dibromo-9,9-dimethyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-9,9-dimethyl-9H-xanthene

CAS RN

190789-35-6
Record name 4,5-Dibromo-9,9-dimethyl-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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